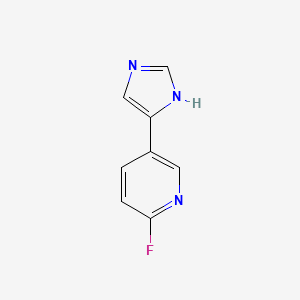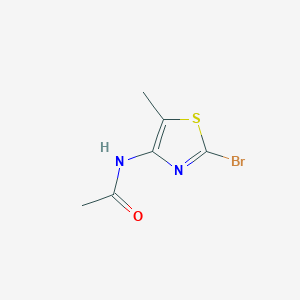![molecular formula C15H14 B8796376 1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)
1-methyl-4-[(1E)-2-phenylethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[(1E)-2-phenylethenyl]benzene, also known as 4-methylstyrene, is an organic compound with the chemical formula C9H10. It is a derivative of styrene, where a methyl group is attached to the phenyl ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications, including the production of polymers and resins .
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be synthesized through several methods. One common method involves the dehydrogenation of cumene, which produces α-methylstyrene as a by-product . Another method is the reaction between styrene and formaldehyde in the presence of sulfuric acid, which yields 4-phenyl-m-dioxane .
Industrial Production Methods
In industrial settings, phenyl 4-methylstyrene is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone. During this process, a minor side reaction leads to the formation of phenyl 4-methylstyrene .
化学反应分析
Types of Reactions
1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde, benzoic acid, and epoxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .
科学研究应用
1-methyl-4-[(1E)-2-phenylethenyl]benzene has several scientific research applications:
作用机制
The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .
相似化合物的比较
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be compared with other similar compounds, such as:
α-Methylstyrene: Both compounds are derivatives of styrene, but phenyl 4-methylstyrene has a methyl group on the phenyl ring, while α-methylstyrene has it on the vinyl group.
Cinnamaldehyde: This compound is structurally similar but contains an aldehyde group instead of a methyl group.
Cinnamyl Alcohol: Similar to cinnamaldehyde, but with an alcohol group.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
属性
分子式 |
C15H14 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
1-methyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI 键 |
MDRVHDXASYPUCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)




![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)




![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)

